N-(prop-2-yn-1-yl)oxetan-3-amine
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Overview
Description
N-(prop-2-yn-1-yl)oxetan-3-amine is an organic compound with the molecular formula C6H9NO. It features a four-membered oxetane ring and a propynyl group attached to an amine.
Mechanism of Action
Target of Action
N-prop-2-ynyloxetan-3-amine, also known as N-(prop-2-yn-1-yl)oxetan-3-amine, is a propargylamine derivative . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are known to target monoamine oxidase (MAO), specifically the MAO-B isoform . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
As a propargylamine derivative, N-prop-2-ynyloxetan-3-amine likely acts as an irreversible selective MAO-B inhibitor . This means it binds to the MAO-B enzyme and inhibits its activity, preventing it from breaking down neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters, which can help alleviate symptoms of neurodegenerative diseases .
Biochemical Pathways
The inhibition of MAO-B leads to an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can have a neuroprotective effect, reducing oxidative stress and stabilizing mitochondrial membranes . The propargyl moiety of the compound is crucial for these neuroprotective effects .
Result of Action
The result of N-prop-2-ynyloxetan-3-amine’s action would be an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can lead to reduced symptoms in neurodegenerative diseases like Parkinson’s and Alzheimer’s . Additionally, the compound may have an antiapoptotic function, useful for symptomatic and neuroprotective treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(prop-2-yn-1-yl)oxetan-3-amine can be synthesized through several methods. One common approach involves the reaction of propargylamine with oxetane derivatives under specific conditions. For example, propargylamine can be reacted with oxetane-3-carboxylic acid chloride in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxetane carboxylic acids.
Reduction: Formation of N-prop-2-ynyl-3-oxetanamine.
Substitution: Formation of N-alkyl or N-acyl derivatives of oxetan-3-amine.
Scientific Research Applications
N-(prop-2-yn-1-yl)oxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-prop-2-ynylacrylamide
- N-prop-2-ynylbut-2-enamide
- N-(prop-2-yn-1-yl)-o-phenylenediamine
Uniqueness
N-(prop-2-yn-1-yl)oxetan-3-amine is unique due to its oxetane ring, which imparts distinct chemical and physical properties. This ring structure is less common compared to other similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
N-prop-2-ynyloxetan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDGXUFFYJYSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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